Pirroloazepinas

Pyrroloazepines are a class of heterocyclic compounds characterized by the presence of both a pyrrole ring and an azepine ring fused together. These molecules exhibit diverse biological activities, making them valuable in medicinal chemistry for drug development. Pyrroloazepines have shown potential as inhibitors of various enzymes, including serine proteases such as trypsin and chymotrypsin, and they are also explored for their anti-inflammatory, antipsychotic, and antidepressant properties. The structural diversity within this class allows for the optimization of pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for therapeutic applications. Research into pyrroloazepines often involves detailed synthetic methodologies to access these complex molecules, followed by extensive in vitro and in vivo studies to evaluate their efficacy and safety.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

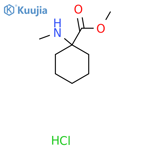

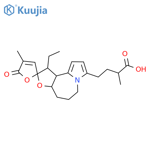

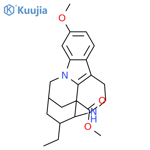

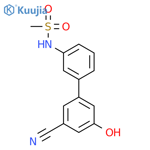

|

Callyspongisine A | 1569103-50-9 | C12H14BrN5O5S |

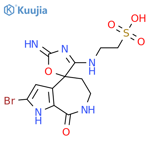

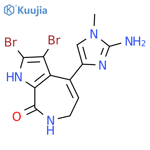

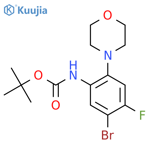

|

Callyspongisine D | 1569103-53-2 | C11H13BrN2O4 |

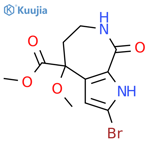

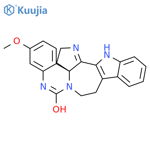

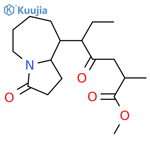

|

Malassezindole A | 863766-97-6 | C21H17N3O3 |

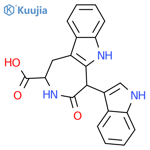

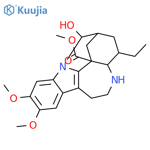

|

Bisdehydrostemoninine A; 1'-Deoxo | 905927-40-4 | C22H29NO5 |

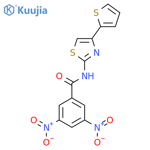

|

Trigonoliimine A; 22-Hydroxy | 1698883-43-0 | C22H20N4O2 |

|

Chippiine | 98776-12-6 | C23H30N2O5 |

|

Chippiine; Bis(demethoxy), 3-deoxy, 19S-hydroxy | 1607439-97-3 | C21H26N2O3 |

|

Chippiine; 10-Demethoxy, 3-deoxy | 1607439-94-0 | C22H28N2O3 |

|

Odiline; N1'-Me | 1403895-06-6 | C12H11Br2N5O |

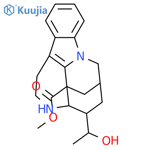

|

Stemonalactam D | 630057-43-1 | C18H29NO4 |

Literatura relevante

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

Proveedores recomendados

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

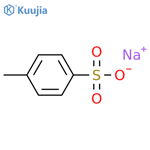

Sodium p-toluenesulfonate Cas No: 657-84-1

Sodium p-toluenesulfonate Cas No: 657-84-1 -

-